4-Chloro-1-butanol

Descripción general

Descripción

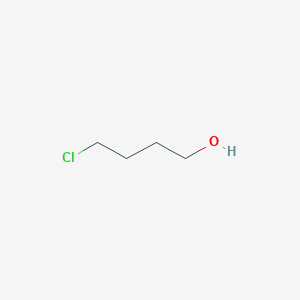

Chemical Structure and Properties 4-Chloro-1-butanol (CAS 928-51-8) is a chlorinated primary alcohol with the molecular formula C₄H₉ClO and a molecular weight of 108.57 g/mol. It is a colorless, viscous liquid with a density of 1.09–1.10 g/cm³ and a boiling point of 84–85°C at 16 mmHg . The compound is hygroscopic and typically stabilized with tetrahydrofuran (THF) in commercial preparations . Its refractive index ranges from 1.452 to 1.456, and it exhibits moderate toxicity (Risk Code: R20/21/22) .

Applications this compound is widely used in organic synthesis, including:

Métodos De Preparación

Photochlorination of 1-Butanol

Reaction Mechanism and Pathway

The photochlorination of 1-butanol involves the radical-initiated substitution of a hydrogen atom at the γ-position (C4) by chlorine, yielding 4-chloro-1-butanol. This reaction is conducted in a protonated medium, typically 70% aqueous sulfuric acid (H₂SO₄), to suppress oxidation side reactions and enhance selectivity . Ultraviolet (UV) light serves as the initiator, generating chlorine radicals (Cl- ) that abstract hydrogen atoms from 1-butanol, forming intermediates that subsequently react with molecular chlorine (Cl₂).

Experimental Conditions and Optimization

Key parameters for this method include:

-

Temperature : Maintained between -10°C and +60°C, with optimal selectivity observed at 0–30°C . Lower temperatures (e.g., -10°C to +10°C) minimize side products like 2- and 3-chloro-1-butanol .

-

Acid Concentration : 70% H₂SO₄ ensures protonation of the reaction medium, stabilizing intermediates and preventing over-chlorination .

-

Chlorine Addition : Liquid chlorine is introduced incrementally to manage exothermicity, with stoichiometric excess of 1-butanol ensuring complete Cl₂ utilization .

-

Residence Time : Governed by heat removal efficiency due to the reaction’s exothermic nature .

Table 1: Photochlorination Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | -10°C to +60°C | 0–30°C |

| H₂SO₄ Concentration | 70% (aqueous) | 70% |

| 1-Butanol:Cl₂ Molar Ratio | 1:1 (stoichiometric excess of 1-butanol) | 1:0.3–1:0.6 |

| Reaction Time | 2–6 hours | 4 hours |

Industrial Implementation

A continuous process integrates chlorination and downstream purification (Figure 1) . Fresh and recycled 1-butanol are mixed with Cl₂ and H₂SO₄, then fed into a UV-irradiated reactor. The product stream, containing this compound (60–70% selectivity), unreacted 1-butanol, and isomers, undergoes HCl stripping and distillation to isolate the target compound . Despite byproduct formation, the method’s scalability and compatibility with existing infrastructure make it industrially viable .

Ring-Opening of Tetrahydrofuran (THF) with Hydrochloric Acid

Reaction Mechanism and Pathway

The acid-catalyzed ring-opening of THF with HCl proceeds via protonation of the oxygen atom, followed by nucleophilic attack by chloride at the C4 position, yielding this compound . Water (1–15 wt% relative to THF) is critical for stabilizing the transition state and preventing polymerization .

Experimental Conditions and Optimization

Critical parameters include:

-

Temperature : 50–150°C, with higher temperatures accelerating reaction rates but risking decomposition .

-

Pressure : 0.5–1.5 MPa to maintain HCl in the liquid phase and ensure efficient mixing .

-

HCl Stoichiometry : Molar ratios of THF:HCl range from 1:0.3 to 1:0.6, with excess HCl driving conversion .

-

Water Content : 1–15% water by weight suppresses side reactions (e.g., formation of 1,4-dichlorobutane) .

Table 2: THF Ring-Opening Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–150°C | 80–120°C |

| Pressure | 0.5–1.5 MPa | 1.0 MPa |

| THF:HCl Molar Ratio | 1:0.3–1:0.6 | 1:0.5 |

| Water Content | 1–15 wt% | 5–10 wt% |

Industrial Scalability

A continuous industrial setup involves feeding THF, HCl, and water into a pressurized reactor, with residence times adjusted to achieve >97% THF conversion . The crude product is distilled to isolate this compound (93% molar yield), while unreacted HCl is recycled via stripping . This method’s high efficiency and minimal byproducts make it preferable for large-scale production .

Comparative Analysis of Preparation Methods

Yield and Selectivity

-

Photochlorination : Lower selectivity (60–70%) due to isomer formation, necessitating costly purification .

-

THF Ring-Opening : Higher selectivity (93%) and fewer byproducts, reducing downstream processing .

Industrial Feasibility

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-1-butanol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 1,4-butanediol.

Oxidation Reactions: The hydroxyl group can be oxidized to form 4-chlorobutanal or further to 4-chlorobutyric acid.

Reduction Reactions: The compound can be reduced to form butanol derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

1,4-Butanediol: Formed through substitution reactions.

4-Chlorobutanal and 4-Chlorobutyric Acid: Formed through oxidation reactions.

Butanol Derivatives: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Genotoxic Impurity Analysis

4-Chloro-1-butanol is classified as a genotoxic impurity (GTI) commonly found in active pharmaceutical ingredients (APIs). Its presence can arise during the synthesis of pharmaceuticals, particularly when using tetrahydrofuran (THF) and hydrochloric acid. The detection and quantification of this compound are crucial due to its potential health risks.

- A study developed a sensitive gas chromatography-mass spectrometry (GC-MS) method for detecting this compound in APIs. The method demonstrated a detection limit of 0.05 ppm and a quantitation limit of 0.08 ppm, indicating its effectiveness in ensuring the safety of pharmaceutical products .

| Parameter | Value |

|---|---|

| Detection Limit (DL) | 0.05 ppm |

| Quantitation Limit (QL) | 0.08 ppm |

| Linearity Range | 0.08 to 40 ppm |

| R² Value | 0.9999 |

Internal Standard for Analytical Methods

In analytical chemistry, this compound is often employed as an internal standard for the analysis of genotoxic impurities in pharmaceuticals. Its stable chemical properties make it suitable for comparison during quantitative analysis, enhancing the accuracy of results .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, which are essential for creating more complex molecules.

Case Study: GC-MS Method Validation

A comprehensive study focused on validating a GC-MS method for detecting genotoxic impurities, including this compound, in pharmaceutical formulations. The study highlighted:

Mecanismo De Acción

The mechanism of action of 4-Chloro-1-butanol involves its dual functional groups. The chlorine atom acts as an electrophile, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group, being a nucleophile, can participate in various chemical transformations. These properties allow this compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical reactions .

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table compares 4-Chloro-1-butanol with structurally related chlorinated and brominated alcohols:

Key Observations :

- Chain Length and Position: Longer chains (e.g., this compound vs. 3-Chloro-1-propanol) increase hydrophobicity, influencing solubility in polymer matrices .

- Halogen Effects: Brominated analogs (e.g., 4-Bromo-1-butanol) exhibit higher molecular weight and density compared to chlorinated counterparts, altering reaction kinetics in nucleophilic substitutions .

Nucleophilic Substitution

This compound undergoes nucleophilic substitution (SN2) due to the primary chloride’s accessibility. In contrast, secondary chlorinated alcohols (e.g., 1-Chloro-2-butanol) favor elimination (E2) under basic conditions, producing alkenes . For example:

- This compound + NaOH: Forms 1-butanol via hydrolysis or butyraldehyde under oxidative conditions .

- 1-Chloro-2-butanol + NaOH: Predominantly yields 1-butene via dehydrohalogenation .

Genotoxicity Profile

Comparatively, 2-chloropropane and diethyl sulfate (common GTIs) exhibit higher volatility, enabling distinct analytical methods (e.g., headspace GC-MS) .

Analytical Detection Methods

| Compound | Detection Technique | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| This compound | LC-ICP-MS (derivatized) | 27.1 ng/mL | |

| This compound | GC-MS/MS | 90.0 ng/mL | |

| Diethyl sulfate | Headspace GC-MS | 45.1 ng/mL |

Note: LC-ICP-MS offers enhanced selectivity for this compound by targeting iodine-labeled derivatives .

Research Findings and Industrial Relevance

- Pharmaceuticals: this compound’s genotoxicity necessitates rigorous purification in abiraterone acetate synthesis, where residual levels <10 ppm are mandated .

- Green Chemistry: Novel synthesis routes using ZnCl₂ catalysis improve yield and reduce THF impurities, addressing industrial scalability challenges .

- Limitations: Commercial this compound often contains 2-chloroethanol impurities (~4%), leading to unintended side reactions in polyester synthesis .

Actividad Biológica

4-Chloro-1-butanol (4CB) is a chlorinated alcohol that has garnered attention due to its biological activity and potential implications in pharmacology and toxicology. This compound is primarily recognized for its role as a genotoxic impurity in pharmaceuticals, as well as its effects on biological systems.

- IUPAC Name : 4-chlorobutan-1-ol

- Molecular Formula : CHClO

- Molecular Weight : 108.57 g/mol

- Density : 1.088 g/mL at 25 °C

- Boiling Point : 84-85 °C at 16 mmHg

- Flash Point : 36 °C

Sources and Synthesis

This compound is often produced as a by-product during the synthesis of pharmaceuticals, particularly when using tetrahydrofuran and hydrochloric acid . It can also be synthesized through various organic reactions involving chlorinated compounds.

Genotoxicity

Research indicates that this compound is classified as an alkylating agent, which can lead to DNA damage. This property categorizes it as a genotoxic impurity (GTI), raising concerns about its presence in active pharmaceutical ingredients (APIs) . The compound has been shown to interact with DNA, potentially causing mutations that could contribute to carcinogenesis.

Toxicological Studies

A study highlighted the development of a gas chromatography-mass spectrometry (GC-MS) method for detecting this compound in APIs, revealing detection limits as low as 0.05 ppm . This sensitivity underscores the compound's relevance in toxicological assessments. The analysis demonstrated that while 4CB can be present in pharmaceutical formulations, its levels were found to be below quantifiable limits in certain clinical trial compounds.

Metabolism and Excretion

This compound is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, suggesting that it may enter the human body through occupational exposure or environmental sources . Its metabolism involves conversion into other metabolites, which may also exhibit biological activity.

Case Study on Genotoxic Impurities

In a study examining the presence of genotoxic impurities in pharmaceuticals, this compound was identified as a significant concern due to its potential for causing DNA damage. The study emphasized the need for rigorous testing and monitoring of GTIs in drug formulations to ensure patient safety .

Clinical Implications

The presence of this compound in pharmaceutical products raises questions about its long-term effects on human health. Ongoing research aims to better understand its toxicological profile and establish safe exposure limits.

Data Table of Biological Activities

Q & A

Q. What is the mechanism for synthesizing tetrahydrofuran (THF) from 4-chloro-1-butanol?

Basic Research Question

The synthesis of THF from this compound involves an intramolecular nucleophilic substitution (SN2) reaction under basic conditions. When this compound is treated with aqueous NaOH, the hydroxyl group deprotonates to form an alkoxide ion. The alkoxide attacks the adjacent carbon bonded to the chlorine atom, leading to the elimination of Cl<sup>–</sup> and the formation of a five-membered cyclic ether (THF). This reaction is typically conducted under reflux conditions .

Experimental Design:

- Reagents: this compound, aqueous NaOH.

- Conditions: Reflux at elevated temperatures (e.g., 80–100°C) for 1–2 hours.

- Monitoring: Reaction progress can be tracked via gas chromatography (GC) or thin-layer chromatography (TLC).

Q. How can trace levels of this compound be quantified as a genotoxic impurity in pharmaceuticals?

Advanced Research Question

this compound, a potential genotoxic impurity (GTI), requires detection at ppm levels in active pharmaceutical ingredients (APIs). Gas chromatography–mass spectrometry (GC–MS/MS) is the gold standard due to its sensitivity and selectivity.

Methodological Answer:

- Sample Preparation: Use internal standards (e.g., 3-chloro-1-butanol) to correct for matrix effects. Prepare calibration curves in the range of 0.08–40 ppm .

- Instrumentation:

- Validation: Achieve detection limits (DL) of 0.05 ppm and quantitation limits (QL) of 0.08 ppm, with recovery rates of 90–109% and RSD <6% .

Q. What are the key considerations for handling and stabilizing this compound in laboratory settings?

Basic Research Question

this compound is hygroscopic and prone to decomposition, forming tetrahydrofuran (THF) and HCl under acidic or humid conditions.

Stabilization Strategies:

- Storage: Keep in airtight containers under inert gas (e.g., N2) at 2–8°C. Avoid exposure to moisture and light .

- Purity Monitoring: Regularly analyze batches via GC or NMR to detect THF or HCl byproducts. Commercial grades may contain 10–20% THF as stabilizers .

- Safety: Use fume hoods and personal protective equipment (PPE) due to its harmful (Xn) and irritant (R36/37/38) properties .

Q. What thermodynamic and kinetic parameters govern the pyrolysis of this compound?

Advanced Research Question

Gas-phase pyrolysis at 440°C (713.15 K) proceeds via a two-step mechanism. The first stage involves HCl elimination to form 3-buten-1-ol, followed by further decomposition.

Computational Analysis:

- Thermodynamics: ΔH<sup>‡</sup> (activation enthalpy) and ΔS<sup>‡</sup> (entropy) are calculated using density functional theory (DFT) or ab initio methods.

- Kinetics: Rate constants (k) for the initial step are determined via transition state theory (TST). Reported k values range from 10<sup>−4</sup> to 10<sup>−3</sup> s<sup>−1</sup> at 440°C .

Q. How is this compound utilized in the synthesis of bioactive compounds?

Advanced Research Question

this compound serves as a key intermediate in drug discovery. For example:

- Sigma-1 Receptor Agonists: React with piperazine derivatives to form ester or amide conjugates with hydrogen sulfide (H2S)-releasing moieties. Optimized conditions include refluxing with KHCO3 in acetonitrile (4 hours) .

- Quaternary Ammonium Salts: React with triethylamine in acetonitrile under reflux (3 days) to yield cationic surfactants. Purify via precipitation in ethyl acetate .

Synthetic Workflow:

- Step 1: Alkylation of amines or alcohols using this compound.

- Step 2: Coupling with pharmacophores (e.g., benzoic acid derivatives) via EDC/HOBt-mediated reactions .

Q. What spectroscopic techniques are used to characterize this compound?

Basic Research Question

- IR Spectroscopy: Identify O–H (~3200 cm<sup>−1</sup>) and C–Cl (~650 cm<sup>−1</sup>) stretches .

- Mass Spectrometry (EI): Major fragments include m/z 90 (M<sup>+</sup> – H2O), 62 (C3H6Cl<sup>+</sup>), and 39 (C2H3O<sup>+</sup>) .

- NMR: <sup>1</sup>H NMR shows signals at δ 1.6–1.8 ppm (m, CH2), 3.6 ppm (t, CH2OH), and 3.4 ppm (t, CH2Cl) .

Q. How do computational models explain the reactivity of this compound?

Advanced Research Question

Molecular dynamics (MD) and quantum mechanical (QM) simulations predict reaction pathways and transition states. For example:

- Solvent Effects: Polar solvents (e.g., water) stabilize the transition state in SN2 reactions, accelerating THF formation .

- Reactivity with Nucleophiles: The chlorine atom’s electronegativity increases the electrophilicity of the adjacent carbon, favoring nucleophilic attacks .

Q. What are the industrial applications of this compound beyond pharmaceuticals?

Advanced Research Question

- Polymer Chemistry: Functionalize polyphenylene ether (PPE) resins to enhance solubility. React with PPE in the presence of catalysts (e.g., AlCl3) to introduce hydroxylalkyl groups .

- Coordination Chemistry: Serve as a ligand precursor for tin-based catalysts (e.g., 4-[butyl(dichloro)stannyl]butan-1-ol) .

Propiedades

IUPAC Name |

4-chlorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHGULXINZUGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061301 | |

| Record name | 1-Butanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS] | |

| Record name | 4-Chloro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.35 [mmHg] | |

| Record name | 4-Chloro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-51-8 | |

| Record name | 4-Chloro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EI3I5AY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.